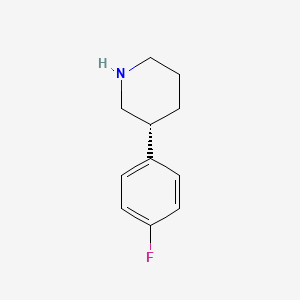

(R)-3-(4-Fluorophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(4-fluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQDGXBXNNRWPR-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Piperidine Scaffolds in Chemical Science

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous motif in natural products and synthetic pharmaceuticals. ijnrd.org The introduction of chirality into the piperidine scaffold dramatically expands its chemical space, allowing for precise three-dimensional arrangements of substituents that can lead to enhanced biological activity and selectivity. nih.gov Chiral piperidines are central to the development of drugs targeting a wide range of diseases. ijnrd.org

The strategic incorporation of a chiral center onto the piperidine ring can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties. This is because biological targets, such as enzymes and receptors, are themselves chiral, and thus often exhibit stereospecific interactions with drug molecules. nih.gov Consequently, one enantiomer of a chiral drug may display significantly higher potency or a better safety profile than its mirror image. nih.gov The pursuit of enantiomerically pure piperidine derivatives is therefore a critical endeavor in modern drug discovery. nih.gov

An Overview of R 3 4 Fluorophenyl Piperidine As a Research Target

(R)-3-(4-Fluorophenyl)piperidine has emerged as a prominent research target primarily due to its role as a key building block in the synthesis of various pharmaceutical agents. Its structure, which combines a chiral piperidine (B6355638) ring with a fluorine-substituted phenyl group, offers a unique combination of properties that are highly desirable in medicinal chemistry.

The fluorine atom, in particular, is a valuable addition to drug candidates. Its small size allows it to often mimic a hydrogen atom, while its high electronegativity can significantly alter the electronic properties of the molecule. acs.org This can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better membrane permeability. researchgate.nettandfonline.com

The most notable application of this compound is as a crucial intermediate in the synthesis of Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used as an antidepressant. researchgate.netchemicalbook.com The precise stereochemistry of the (R)-enantiomer is essential for the drug's therapeutic effect. As such, a significant body of research has been dedicated to the efficient and stereoselective synthesis of this compound.

Beyond its role in Paroxetine synthesis, this compound is also investigated as a potential impurity in the final drug product. researchgate.net Understanding its formation and properties is therefore crucial for quality control and regulatory purposes.

Scope and Research Imperatives for R 3 4 Fluorophenyl Piperidine

Established Synthetic Routes to Piperidine Derivatives

The construction of the piperidine ring is a fundamental challenge in organic synthesis. Several classical and contemporary methods have been established for this purpose.

Pyridine (B92270) Hydrogenation Approaches

The hydrogenation of pyridine and its derivatives is one of the most direct methods for obtaining piperidines. nih.gov This approach typically involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While seemingly straightforward, the dearomatization of pyridine is an energetically demanding process. nih.gov Consequently, these reactions often necessitate harsh conditions, such as high temperatures and pressures, along with the use of transition metal catalysts. nih.gov

A common strategy to facilitate this transformation is the activation of the pyridine ring by converting it into a pyridinium (B92312) salt. dicp.ac.cn This activation lowers the energy barrier for reduction. dicp.ac.cn For instance, the use of a chiral oxazolidinone auxiliary at the C2 position of pyridine can lead to the formation of piperidines with an all-cis geometry in high yield and excellent enantioselectivity upon hydrogenation over various heterogeneous metal catalysts. wikipedia.org Furthermore, iridium-catalyzed asymmetric hydrogenation of pyridinium salts, activated in situ by hydrogen halides, has been developed, offering a pathway to chiral piperidines with high enantiomeric excess. acs.org

Recent advancements have also explored electrochemical hydrogenation as a more sustainable alternative, allowing the reaction to proceed at ambient temperature and pressure without the need for acidic additives. researchgate.net

Reductive Cyclization Strategies

Reductive cyclization offers a powerful alternative for constructing the piperidine skeleton. This method typically involves the intramolecular cyclization of a linear precursor containing both an amine and a carbonyl or a related functional group, followed by reduction.

One such approach is the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which has been successfully employed in the stereoselective synthesis of polysubstituted piperidines. nih.gov Another example is the diastereoselective synthesis of N-hydroxypiperidines through the intramolecular reductive cyclization of 1-keto-5-ketoximes using sodium cyanoborohydride. tandfonline.com This method has proven effective in producing highly substituted piperidine systems. tandfonline.com

Furthermore, a radical-mediated intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II) has been developed for the synthesis of various piperidines. nih.gov These strategies highlight the versatility of reductive cyclization in generating a wide array of functionalized piperidine derivatives.

Multi-Step Conversions from Precursors

The synthesis of highly functionalized and stereochemically defined piperidines often necessitates multi-step synthetic sequences starting from readily available precursors. These multi-step conversions allow for precise control over the introduction of various substituents and the establishment of desired stereocenters.

A notable example is the synthesis of a key intermediate for (-)-paroxetine, (3S,4R)-(-)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, which utilizes an asymmetric conjugate addition reaction as a crucial step. researchgate.net Another approach involves a one-pot, five-component condensation reaction to produce highly functionalized piperidines in a pot, atom, and step economic (PASE) manner. whiterose.ac.uk This method involves the reaction of methyl acetoacetate, an aldehyde, and an aniline (B41778) in the presence of a catalyst. whiterose.ac.uk

Multi-component reactions, in general, have emerged as a powerful tool for the diversity-oriented synthesis of complex piperidine structures. acs.orgresearchgate.net These reactions allow for the rapid assembly of multiple fragments in a single operation, leading to structurally diverse and pharmacologically relevant compounds. acs.org

Enantioselective and Diastereoselective Synthesis of this compound

Achieving the desired (R) configuration at the C3 position of the 3-(4-fluorophenyl)piperidine (B1593281) core is paramount for its biological activity. This has driven the development of sophisticated enantioselective and diastereoselective synthetic methods.

Asymmetric Catalysis in Chiral Piperidine Synthesis

Asymmetric catalysis has become an indispensable tool for the synthesis of chiral piperidines, offering efficient and highly selective routes to enantiomerically enriched products. nih.gov These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

A prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a protected dihydropyridine (B1217469). nih.govacs.orgsnnu.edu.cn This method provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.orgsnnu.edu.cn This approach has been successfully applied to the formal synthesis of pharmaceutically important molecules. nih.govacs.org

Organocatalysis has also emerged as a powerful platform for chiral piperidine synthesis. For instance, a highly enantioselective [4+2] annulation via an organocatalytic Mannich-reductive cyclization has been reported for the one-pot synthesis of functionalized piperidines. rsc.org

Transition metal-catalyzed asymmetric hydrogenation represents a key technology for the enantioselective synthesis of chiral piperidines. nih.gov This method typically involves the use of a chiral metal complex to catalyze the addition of hydrogen across a double bond in a prochiral substrate, thereby creating one or more stereocenters with high enantioselectivity.

Rhodium and ruthenium complexes bearing chiral phosphine (B1218219) ligands are among the most effective catalysts for the asymmetric hydrogenation of various unsaturated precursors to piperidines. nih.gov For example, a rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts using formic acid as the hydrogen source allows for the synthesis of a wide range of chiral piperidines, including those with fluorine substituents. dicp.ac.cn

The development of iridium catalysts has also been significant. Iridium(I) complexes with chiral phosphine ligands have shown efficacy in the asymmetric hydrogenation of activated 2-pyridinium salts. wikipedia.org Furthermore, iridium-catalyzed asymmetric hydrogenation of isoquinolines and pyridines using in situ generated hydrogen halide as an activator has been developed, providing access to chiral piperidines with up to 99% enantiomeric excess. acs.org

The following table provides a summary of selected transition metal-catalyzed asymmetric hydrogenation methods for the synthesis of chiral piperidines:

| Catalyst System | Substrate Type | Product Type | Key Features |

| Rhodium/Chiral Phosphine | Pyridinium Salts | Chiral Piperidines | Transfer hydrogenation with formic acid. dicp.ac.cn |

| Iridium(I)/Chiral Phosphine | Activated 2-Pyridiniums | Chiral Piperidines | Effective for specific substituted pyridines. wikipedia.org |

| Iridium/Chiral Ligand | Pyridines/Isoquinolines | Chiral Piperidines | In situ activation with hydrogen halide. acs.org |

| Ruthenium/Chiral Phosphine | Pyridine-pyrroline alkenes | Chiral Piperidines | High efficiency and enantioselectivity. nih.gov |

Rhodium-Catalyzed Asymmetric Carbometalation

Rhodium-catalyzed asymmetric synthesis represents a powerful tool for the enantioselective construction of carbon-carbon bonds. In the context of preparing this compound and related structures, rhodium-catalyzed asymmetric carbometalation has emerged as a key strategy. This approach often involves the addition of an organometallic reagent across a carbon-carbon double or triple bond in the presence of a chiral rhodium catalyst.

A notable application of this methodology is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This process can be used to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine and sp2-hybridized boronic acids. snnu.edu.cn The key step is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate. snnu.edu.cn Subsequent reduction of the resulting tetrahydropyridine (B1245486) affords the desired 3-substituted piperidine. snnu.edu.cn This method demonstrates broad functional group tolerance and can be performed on a gram scale. snnu.edu.cn

While direct examples focused solely on this compound are not extensively detailed in the provided search results, the principles of rhodium-catalyzed asymmetric hydroamination of allenes and unactivated alkenes highlight the potential of this approach for creating chiral N-heterocycles. nih.govmit.edu These reactions, utilizing chiral rhodium catalysts, can provide access to 5- and 6-membered nitrogen-containing rings with high enantioselectivity. nih.govmit.edu

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral compounds. For the preparation of this compound analogs, organocatalytic methods have proven to be highly effective.

One prominent example involves the enantioselective Michael addition of an amido-malonate compound to 3-(4-fluorophenyl)acrylaldehyde. This reaction is catalyzed by a chiral organocatalyst, such as (S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (diphenylprolinol-TBDMS). This catalyst facilitates the formation of the piperidine scaffold with high enantiomeric excess (ee). The use of molecular sieves as a dehydrating agent helps to drive the reaction towards the desired product. This heterogeneous organocatalysis approach can be adapted for continuous flow chemistry, enabling multigram-scale production without the need for chiral auxiliaries.

Another strategy employs bifunctional organocatalysts, like those based on cinchona alkaloids, to catalyze the conjugate addition of malononitrile (B47326) to 2-enoylpyridines. researchgate.net This method also yields highly enantioselective products. researchgate.net

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet reliable method for controlling stereochemistry in organic synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

For the synthesis of this compound analogs, chiral auxiliaries have been employed to induce stereoselectivity in various reactions. For instance, an asymmetric conjugate addition reaction between a chiral α,β-unsaturated amido ester and ethyl-N-methylmalonamide has been utilized as a key step in the synthesis of a precursor to (-)-paroxetine, which contains the (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine core. researchgate.net

Another example is the asymmetric desymmetrization of 3-(4-fluorophenyl)glutaric anhydride (B1165640) using a lithiated chiral oxazolidin-2-one. researchgate.net This reaction proceeds with high diastereomeric excess and the resulting product can be converted into intermediates for both enantiomers of paroxetine (B1678475). researchgate.net More broadly, camphor-derived chiral auxiliaries have been shown to be effective in inducing stereoselectivity in (4+3) cycloaddition reactions to form seven-membered rings, and the auxiliary can be readily cleaved under acidic conditions. nih.gov

Enzymatic Resolution Techniques for Enantiopure Intermediates

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer or the product in high enantiomeric purity.

In the synthesis of enantiopure intermediates for this compound, lipases are commonly employed. Specifically, Candida antarctica lipase (B570770) B (CAL-B) has been shown to be highly effective in the enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate. researchgate.net While this ester is generally a poor substrate for many lipases, immobilized CAL-B, particularly when prepared on glyoxyl-agarose, can provide the unreacted (3S,4R)-ester with an enantiomeric excess greater than 99% at 50% conversion. researchgate.net This immobilized enzyme demonstrates excellent reusability, with no significant loss of activity or enantioselectivity after multiple reaction cycles. researchgate.net

Two different lipases from Candida antarctica have also been used for the enantioselective acylation of N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines in organic solvents. nih.gov Interestingly, these two lipases exhibit opposite stereochemical preferences, allowing for the preparation of both enantiomers in optically pure form. nih.gov

Epimerization and Diastereomer Control

Controlling diastereoselectivity is crucial when multiple stereocenters are present in a molecule. Epimerization, the process of inverting the configuration of a single stereocenter, can be a valuable tool for converting a less desired diastereomer into the more stable or desired one.

In the context of piperidine synthesis, photoredox-mediated epimerization has emerged as a general and highly diastereoselective method. nih.gov This approach can convert readily accessible, but thermodynamically less stable, piperidine diastereomers into their more stable counterparts with high selectivity. nih.gov The reaction is believed to proceed through an α-amino radical intermediate and has been shown to be effective for a wide range of di- to tetrasubstituted piperidines. nih.gov The observed diastereomeric ratios generally correlate well with the calculated relative stabilities of the isomers. nih.gov

Classical resolution of racemic intermediates using chiral acids, such as (-)-dibenzoyltartaric acid, followed by hydrogenation, is another method to obtain specific diastereomers like the (3S,4R)-isomer of 4-(4-fluorophenyl)piperidin-3-yl)methanol.

Novel Synthetic Strategies and Process Development for this compound Analogs

The development of novel and efficient synthetic strategies for this compound and its analogs is driven by the need for cost-effective and scalable manufacturing processes for pharmaceuticals.

Recent advancements include the development of a palladium-catalyzed hydrogenation method for fluorinated pyridines, which is effective in the presence of air and moisture and is suitable for substrates that are not amenable to rhodium catalysis. mdpi.com Another innovative approach involves a light-mediated iridium(III)-catalyzed cyclization of vinylidenecyclopropanes to access fluorine-containing heterocyclic compounds. mdpi.com

For process development, the focus has been on improving the efficiency and stereoselectivity of key steps. For instance, a convenient procedure for preparing trans-3,4-disubstituted piperidines from 4-aryl-1,4-dihydropyridine has been described, which involves hydrogenation, reduction, and hydrolysis steps. researchgate.net Furthermore, a multi-stage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid features a key one-pot azide (B81097) reductive cyclization of an aldehyde. mdpi.com

Several synthetic approaches have been evaluated for the preparation of chiral 4-amino-3-hydroxy piperidines, including a novel Rh(I) catalyzed asymmetric hydrogenation and strategies that utilize the existing stereochemistry of starting materials like 2-deoxy-D-ribose. nih.gov The kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral base system provides another route to enantioenriched functionalizable piperidine fragments. whiterose.ac.uk

The synthesis of fluorinated analogs, such as 4-(trifluoromethoxy)piperidine (B1430414) and 4-(trifluoromethyl)piperidine, has also been a subject of investigation, with multi-step syntheses being developed for their multigram preparation. nuph.edu.ua Additionally, structure-activity relationship studies on novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs have led to the synthesis and biological evaluation of new compounds with high potency and selectivity for the dopamine (B1211576) transporter. nih.gov The discovery of a novel series of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists further highlights the ongoing efforts to develop new piperidine-based therapeutic agents. nih.gov

Utilization in the Construction of Advanced Organic Scaffolds

The this compound moiety is a privileged scaffold found in numerous biologically active compounds. Its stereochemically defined structure serves as a crucial intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.

One of the most prominent applications of a derivative of this scaffold, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, is as a key intermediate in the synthesis of Paroxetine. researchgate.net Paroxetine is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely used as an antidepressant. researchgate.net The synthesis often involves an asymmetric conjugate addition reaction to establish the critical (3S,4R) stereochemistry of the piperidine ring. researchgate.net

The 4-fluorophenylpiperidine core is also integral to the development of Neurokinin-1 (NK1) receptor antagonists. acs.orgnih.gov These antagonists are used to treat chemotherapy-induced nausea and vomiting. mdpi.com For instance, aprepitant (B1667566) and fosaprepitant (B1673561) contain a 4-fluorophenyl group, highlighting the importance of this substituent for high-affinity binding to the NK1 receptor. acs.org Synthetic strategies towards NK1 receptor antagonists often involve incorporating the this compound scaffold and subsequently elaborating it to introduce other necessary pharmacophoric elements, such as the 3,5-bis(trifluoromethyl)benzyl fragment. acs.orgnih.gov

Furthermore, this building block has been utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs targeted for cancer therapy. nbuv.gov.uanih.gov PARP inhibitors function by disrupting DNA repair pathways in cancer cells. nbuv.gov.ua The phthalazinone-based PARP inhibitor Olaparib (AZD2281), for example, incorporates a 4-fluorobenzyl group attached to a piperazine (B1678402) ring, which is then linked to the core phthalazinone structure. nih.gov The synthesis of related PARP inhibitors has shown that a p-fluorobenzyl group is often optimal for potent inhibition of both PARP-1 and PARP-2 enzymes. nbuv.gov.ua

| Advanced Scaffold/Drug Class | Therapeutic Application | Role of the this compound Core |

|---|---|---|

| Paroxetine | Antidepressant (SSRI) | Serves as a key chiral intermediate, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, forming the core of the final drug. researchgate.net |

| NK1 Receptor Antagonists (e.g., Aprepitant) | Antiemetic | The 4-fluorophenyl group is a crucial substituent for high-affinity receptor binding. acs.orgmdpi.com |

| PARP Inhibitors (e.g., Olaparib) | Anticancer | The fluorophenyl moiety is incorporated to achieve potent inhibition of PARP-1 and PARP-2 enzymes. nbuv.gov.uanih.gov |

Derivatization Strategies and Functionalization of the Piperidine Ring

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse compound libraries. Derivatization strategies typically target the piperidine nitrogen or the carbon atoms of the heterocyclic ring.

N-Functionalization: The secondary amine of the piperidine ring is a common site for derivatization. It can be readily alkylated or acylated to introduce a wide range of substituents. For example, N-acylation with various acyl chlorides or carboxylic acids can produce a series of amides, which have been explored in the context of NK1 receptor antagonists. nih.gov N-alkylation can introduce groups that modulate the compound's physicochemical properties or introduce new interaction points with biological targets.

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a powerful strategy for creating analogs that would be difficult to access through traditional ring synthesis. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed to introduce substituents at specific positions of the piperidine ring. nih.govresearchgate.net The site selectivity (C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.govresearchgate.net For instance, functionalization of N-Boc-piperidine with specific rhodium catalysts can favor substitution at the C2 position, while other catalytic systems can direct functionalization to the C4 position. nih.govresearchgate.net Functionalizing the C3 position is often achieved indirectly through methods like the stereoselective ring-opening of a cyclopropane (B1198618) intermediate. nih.govresearchgate.net

Derivatization for Analytical Purposes: Chemical derivatization is also used to enhance the analytical detection of molecules containing the piperidine scaffold. For instance, tagging carboxylic acid-containing molecules with N-(4-aminophenyl)piperidine has been shown to significantly improve their detection limits in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govnsf.govresearchgate.net This strategy introduces a high proton affinity tag, allowing for sensitive detection in positive ionization mode. nih.govnsf.gov While not a direct derivatization of the title compound itself, this illustrates a key strategy for functionalizing related piperidine structures.

| Strategy | Description | Example Reaction/Reagents |

|---|---|---|

| N-Acylation | Introduces an acyl group onto the piperidine nitrogen. | Reaction with an acyl chloride or carboxylic acid (with a coupling agent). nih.gov |

| N-Alkylation | Introduces an alkyl group onto the piperidine nitrogen. | Reaction with an alkyl halide. |

| C-H Functionalization | Directly introduces substituents onto the carbon framework of the piperidine ring. | Rhodium-catalyzed C-H insertion with a diazo compound. nih.govresearchgate.net |

| Pre-column Derivatization | Modification to enhance analytical detectability. | Reaction with 4-toluenesulfonyl chloride for HPLC-UV detection. researchgate.net |

Application in Fragment-Based Drug Discovery Research

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. wikipedia.orgrsc.org These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov Fragments typically adhere to the "Rule of Three": a molecular weight under 300 Da, a ClogP less than 3, and fewer than three hydrogen bond donors and acceptors. wikipedia.org

The this compound core embodies key features that make it a valuable scaffold in the context of FBDD. The piperidine ring and the fluorophenyl group are considered essential pharmacophoric elements for binding to various targets, such as the serotonin transporter. In an FBDD campaign, a simple fragment containing this core could be identified through sensitive biophysical techniques like native mass spectrometry or X-ray crystallography. wikipedia.orgnih.gov

Once a fragment hit containing the 4-fluorophenylpiperidine motif is identified, medicinal chemists can employ several strategies:

Fragment Growing: The fragment is extended by adding new functional groups to explore and occupy adjacent pockets in the target's binding site, thereby increasing affinity and selectivity.

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target can be connected with a chemical linker to create a single, high-affinity molecule.

The rigid piperidine scaffold provides a well-defined vector for these optimization strategies, while the fluorophenyl group often engages in favorable interactions within the binding site. Therefore, the this compound structure represents an ideal starting point or building block in an FBDD program, providing a solid foundation upon which to build potency and selectivity.

Synthesis of Analogs and Homologs Based on the this compound Core

The synthesis of analogs and homologs of this compound is a common strategy to perform structure-activity relationship (SAR) studies and to fine-tune the pharmacological profile of a lead compound. These modifications can involve altering the substitution pattern on the aromatic ring, changing the position of the phenyl group on the piperidine ring, or introducing different functional groups.

For example, various analogs of Paroxetine have been synthesized by condensing a 3-hydroxymethyl-4-(4-fluorophenyl)piperidine intermediate with different phenol (B47542) precursors. researchgate.net This allows for the exploration of how different substituted phenoxy groups at the 3-position affect the compound's antidepressant activity. researchgate.net

In the development of dopamine D4 receptor antagonists, researchers have synthesized and evaluated a range of analogs based on a 3-(phenoxymethyl)piperidine (B1610827) scaffold. chemrxiv.orgnih.gov These studies involved creating analogs with different substitution patterns on the phenoxy ring, such as 3,4-difluorophenyl and 3-fluorophenyl ethers, to determine their impact on receptor binding affinity. chemrxiv.org The synthesis of 4,4-difluoropiperidine analogs has also been explored to improve metabolic stability. nih.gov

Furthermore, analogs can be created by modifying the core structure itself. For instance, 3-allyl-2,6-bis(4-fluorophenyl)piperidine-4-one was synthesized by condensing hexane-2-one with 4-fluoro benzaldehyde (B42025) and ammonium (B1175870) acetate. actascientific.com Other research has focused on creating polysubstituted piperidine analogs through multi-component reactions, which allow for the rapid generation of diverse structures from simple starting materials. ajchem-a.com

| Analog/Homolog Class | Structural Modification | Synthetic Approach Example | Reference |

|---|---|---|---|

| Paroxetine Analogs | Variation of the substituted phenoxy group at the C3 position. | Condensation of (-)-4-(4-fluorophenyl)-3-hydroxymethyl-piperidine with various phenols. | researchgate.net |

| Dopamine D4 Receptor Antagonists | Modification of the phenoxy ring (e.g., difluoro, methyl substitutions) and fluorination of the piperidine ring. | Synthesis from fluorinated piperidine scaffolds and substituted phenols. | chemrxiv.orgnih.gov |

| Substituted Piperidinones | Introduction of additional substituents on the piperidine ring (e.g., allyl group). | Condensation reaction of a ketone, an aldehyde (4-fluoro benzaldehyde), and an amine source. | actascientific.com |

| Polysubstituted Piperidines | Multiple and varied substituents around the piperidine core. | One-pot, multi-component reactions (e.g., Ugi reaction). | ajchem-a.commdpi.com |

Preclinical Mechanistic Investigations and Structure Activity Relationship Sar Studies of R 3 4 Fluorophenyl Piperidine Derivatives

In Vitro Receptor Binding and Target Engagement Studies

In vitro receptor binding assays are fundamental in early-phase drug discovery to determine the affinity and selectivity of a compound for its biological targets.

Derivatives of 3-aryl-piperidine have been a focus of research for their potential as high-affinity ligands for the serotonin (B10506) transporter (SERT). nih.gov Studies on a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been conducted to explore the structural requirements for potent SERT binding. The affinity for SERT was quantified using radioligand binding assays, specifically by measuring the displacement of [3H]-paroxetine. The resulting inhibition constant (Ki) values for these piperidine (B6355638) compounds were found to be in the nanomolar range, comparable to that of the established SERT inhibitor, fluoxetine. nih.gov

Table 1: SERT Binding Affinity of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives

| Compound | SERT Binding Affinity (Ki, nM) |

|---|---|

| Derivative 1 | 2 - 400 |

| Derivative 2 | 2 - 400 |

| Derivative 3 | 2 - 400 |

| Derivative 4 | 2 - 400 |

| Fluoxetine (Reference) | In the same order of magnitude |

Data sourced from a study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives. nih.gov

The high affinity demonstrated by these compounds for SERT underscores their potential for further investigation as modulators of serotonergic neurotransmission. nih.gov

To assess the selectivity profile of these piperidine derivatives, their binding affinity for key G protein-coupled receptors (GPCRs) was also evaluated. nih.gov Specifically, binding to the 5-HT1A serotonin receptor and the alpha2-adrenoceptor was investigated. nih.gov GPCRs represent a large family of transmembrane receptors that mediate a wide array of physiological responses and are common targets for therapeutic drugs. nih.gov The interaction with these receptors helps to determine the potential for off-target effects. For the 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives tested, the binding affinity for both 5-HT1A receptors and alpha2-adrenoceptors was found to be very weak, indicating a selective profile for SERT over these particular GPCRs. nih.gov In other studies, piperidine-based compounds have been explored for their affinity towards sigma receptors (S1R and S2R), which are unique proteins involved in multiple signaling pathways. nih.gov

The characterization of compound-receptor interactions relies on established ligand-binding assay methodologies. These assays typically involve incubating the compound of interest with a preparation of the target receptor (e.g., from cerebral cortex homogenates) in the presence of a specific radiolabeled ligand. nih.gov The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) is calculated.

Commonly used radioligands for these assays include:

[3H]-paroxetine for the serotonin transporter (SERT). nih.gov

[3H]8-hydroxy-2-(dipropylamino)tetralin ([3H]8-OH-DPAT) for the 5-HT1A receptor. nih.gov

[3H]rauwolscine for the alpha2-adrenoceptor. nih.gov

3H-pentazocine for the sigma-1 receptor (S1R). nih.gov

[3H]DTG for the sigma-2 receptor (S2R). nih.gov

Exploration of Mechanism of Action in Preclinical Models (e.g., Enzyme Inhibition, Cellular Pathways)

Beyond direct receptor binding, the broader mechanism of action for piperidine-containing compounds has been explored in various preclinical models. While not specific to (R)-3-(4-Fluorophenyl)piperidine itself, studies on the general piperidine and piperine (B192125) scaffolds reveal potential cellular pathways they might modulate. These compounds have been shown to activate several molecular pathways that can lead to apoptosis (programmed cell death) in cancer cells, including the activation of caspase-3. nih.gov Signaling pathways such as NF-κB and PI3k/Akt have also been implicated in the pharmacological effects of piperidine-related molecules. nih.gov Furthermore, some piperine compounds have demonstrated the ability to inhibit inflammation and fibrosis by downregulating the TGF-ß/SMAD signaling pathway in models of chronic pancreatitis. nih.gov These findings suggest that piperidine derivatives could exert their effects through complex interactions with multiple intracellular signaling cascades.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

SAR studies are essential for optimizing lead compounds by identifying which parts of a molecule are crucial for its biological activity. For piperidine derivatives, SAR investigations have provided valuable insights. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidines have aimed to define the structural features necessary for high-affinity SERT binding. nih.gov Similarly, research on piperidine derivatives targeting sigma receptors has revealed key structural determinants of affinity. For example, in one series of compounds, the presence of a 4-hydroxylphenyl group was found to be generally detrimental to the affinity for both S1R and S2R. nih.gov

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry due to fluorine's unique properties, such as its small size and high electronegativity. nih.gov However, the effect of this substitution on biological activity can be profound and is highly dependent on the specific molecular context. nih.gov In some cases, fluorine substitution can be detrimental to binding affinity. For instance, in a series of benzylpiperidine-derived compounds targeting sigma receptors, a 4-fluorophenyl-substituted derivative was identified as the poorest S1R ligand among the tested analogues. nih.gov Similarly, in studies of classical cannabinoids, the substitution of fluorine at a key position was shown to have a significant detrimental effect on cannabinoid receptor 1 (CB1) binding affinity. nih.gov These examples highlight that while fluorine substitution can be a powerful tool for modulating physicochemical properties, its impact on target engagement must be empirically determined for each new class of compounds.

Stereochemical Influence on Ligand-Receptor Interactions

The three-dimensional arrangement of atoms (stereochemistry) within a molecule is a critical determinant of its pharmacological activity. For derivatives of 3-(4-Fluorophenyl)piperidine (B1593281), the specific orientation of substituents on the piperidine ring profoundly influences how the ligand fits into and interacts with the binding pocket of a receptor or transporter.

A prominent example that underscores the importance of stereochemistry in this class of compounds is the antidepressant paroxetine (B1678475), which is a potent serotonin reuptake inhibitor. The core of paroxetine is a (3S,4R)-4-(4'-fluorophenyl)-3-hydroxymethyl-piperidine structure. researchgate.net Research has consistently shown that the trans configuration of the substituents at the 3 and 4 positions of the piperidine ring is essential for high-affinity binding to the serotonin transporter. In this arrangement, the 4-(4-fluorophenyl) group and the 3-hydroxymethyl group are on opposite sides of the piperidine ring plane. The enantiomer with the (3S,4R) absolute configuration is significantly more active than other stereoisomers. researchgate.net

This stereoselectivity arises because the precise spatial positioning of the fluorophenyl ring and the side chain at the 3-position allows for optimal interactions with specific amino acid residues within the transporter's binding site. The synthesis of these molecules often requires complex, stereoselective methods to ensure the desired trans diastereomer is produced, as the cis-isomers generally exhibit much lower activity. mdpi.com The rigid, chair-like conformation of the piperidine ring locks the substituents into specific equatorial or axial positions, and only the correct stereochemical configuration presents the key binding motifs in the necessary orientation for potent biological activity. ontosight.aichemrevlett.com

Substituent Effects on the Piperidine Moiety

Modifications to the piperidine ring itself, beyond the foundational 3-(4-fluorophenyl) group, play a crucial role in tuning the pharmacological profile of these derivatives. Structure-activity relationship (SAR) studies have explored the impact of various substituents on the ring, particularly at the nitrogen atom (N-1 position) and other carbon atoms.

Substitutions on the piperidine nitrogen are particularly significant for modulating receptor affinity and selectivity. Studies on the closely related 3-(3-hydroxyphenyl)piperidine scaffold, a known dopamine (B1211576) D2 receptor agonist framework, demonstrate that the nature of the N-substituent is indispensable for potency and selectivity. nih.gov Varying the alkyl group on the nitrogen can dramatically alter the compound's interaction with dopamine autoreceptors. For instance, small to medium-sized alkyl groups tend to yield the most potent compounds.

The following table, adapted from research on 3-(3-hydroxyphenyl)piperidine derivatives, illustrates the effect of N-substitution on dopamine autoreceptor stimulating activity. nih.gov

| N-Substituent | Relative Dopamine Autoreceptor Agonist Potency |

| -H | Low |

| -CH₃ (Methyl) | Moderate |

| -C₃H₇ (n-Propyl) | High |

| -CH(CH₃)₂ (Isopropyl) | Very High |

| -C₄H₉ (n-Butyl) | Very High |

| -C₅H₁₁ (n-Pentyl) | Very High |

| -CH₂CH₂Ph (Phenethyl) | Very High |

This data suggests that a certain degree of lipophilicity and steric bulk on the nitrogen atom is favorable for potent receptor interaction in this related series. nih.gov

Furthermore, substitutions at other positions on the piperidine ring, such as at C-2 or C-6, can influence the molecule's metabolic stability and conformation. rsc.org Introducing substituents at these positions can sterically hinder enzymatic degradation of the piperidine ring, potentially prolonging the compound's duration of action. These substitutions can also have a significant impact on the ring's three-dimensional conformation, which in turn affects how the key pharmacophoric elements are presented to the biological target. rsc.org

In Vitro and Ex Vivo Pharmacological Profiling (Focus on Research Methodologies)

The preclinical evaluation of this compound derivatives relies on a suite of established in vitro and ex vivo pharmacological assays to characterize their mechanism of action, potency, and selectivity. These methodologies are essential for understanding how these compounds interact with their intended targets, primarily monoamine transporters. wikipedia.org

Radioligand Binding Assays: This is a fundamental in vitro technique used to determine the affinity of a test compound for a specific receptor or transporter. The assay involves incubating membranes from cells engineered to express a high concentration of the target (e.g., human dopamine transporter, DAT; or serotonin transporter, SERT) with a radiolabeled ligand known to bind specifically to that target. nih.govelsevierpure.com The test compound is added in varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀). This value can be converted to an equilibrium dissociation constant (Kᵢ), which reflects the compound's binding affinity. mdpi.com Lower Kᵢ values indicate higher affinity.

Ex Vivo Synaptosome Uptake Assays: This method provides a functional measure of a compound's ability to inhibit neurotransmitter reuptake in a system that more closely resembles the physiological environment. Synaptosomes, which are isolated, sealed nerve terminals, are prepared from specific brain regions of animals (e.g., rat striatum for dopamine uptake). nih.gov These synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of various concentrations of the test compound. The ability of the compound to block the transporter's function is quantified by measuring the reduction in radioactivity accumulated inside the synaptosomes. nih.govelsevierpure.com

Cell-Based Functional Assays: To understand the downstream consequences of receptor binding (i.e., whether a compound is an agonist, antagonist, or inverse agonist), cell-based functional assays are employed. These assays use cell lines (e.g., CHO-K1 or HEK-293) that have been genetically modified to express a specific human receptor, such as the dopamine D₂ receptor. nih.gov Upon receptor activation by an agonist, a measurable intracellular signaling cascade is initiated (e.g., inhibition of cyclic adenosine (B11128) monophosphate, cAMP, formation). The effect of a test compound on this signal, either alone or in the presence of a known agonist, determines its functional activity. nih.gov

The following table summarizes the key research methodologies and the type of data they generate.

| Methodology | Type | Primary Purpose | Key Data Generated |

| Radioligand Binding Assay | In Vitro | To measure binding affinity to a specific transporter or receptor. | Kᵢ (inhibition constant), IC₅₀ (half-maximal inhibitory concentration) |

| Synaptosome Uptake Assay | Ex Vivo | To measure functional inhibition of neurotransmitter reuptake. | IC₅₀ (half-maximal inhibitory concentration for uptake) |

| Cell-Based Functional Assay | In Vitro | To determine the functional activity of a compound (e.g., agonist, antagonist). | EC₅₀ (half-maximal effective concentration), % Inhibition, Efficacy |

| Microsomal Stability Assay | In Vitro | To assess metabolic stability by incubating with liver microsomes. | Intrinsic Clearance (Clint), Half-life (t½) |

| Cell Permeability Assay (e.g., Caco-2) | In Vitro | To predict intestinal absorption and blood-brain barrier penetration. | Apparent Permeability Coefficient (Papp) |

Together, these profiling methods provide a comprehensive preclinical characterization of this compound derivatives, guiding the selection and optimization of candidates for further development. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies of R 3 4 Fluorophenyl Piperidine

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of the piperidine (B6355638) ring are critical determinants of a molecule's biological activity. Molecular modeling and conformational analysis of (R)-3-(4-Fluorophenyl)piperidine focus on identifying the most stable arrangements of its atoms and the energy barriers between different conformations.

The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. For a 3-substituted piperidine, the substituent can be in either an axial or an equatorial position. In the case of this compound, the bulky 4-fluorophenyl group is expected to predominantly occupy the equatorial position to avoid steric clashes with the axial hydrogens on the piperidine ring.

Computational studies on related fluorinated piperidines have employed methods like Density Functional Theory (DFT), often with functionals such as M06-2X and basis sets like def2-QZVPP, to calculate the relative free energies of different conformers. researchgate.net These studies have shown that the conformational preference is a delicate balance of several factors. researchgate.net While sterics often favor an equatorial substituent, electrostatic and hyperconjugative interactions can sometimes stabilize an axial conformation. researchgate.net For instance, charge-dipole interactions between a fluorine atom and the protonated piperidine nitrogen can favor an axial fluorine arrangement. researchgate.net Solvent effects, modeled using techniques like the Polarizable Continuum Model (PCM), are also crucial, as polar solvents can stabilize conformers with larger dipole moments. researchgate.net

Table 1: Factors Influencing Conformational Preference in Substituted Piperidines

| Factor | Description | Influence on this compound |

| Steric Hindrance | Repulsive forces between atoms occupying the same space. A-values are used to quantify the steric bulk of substituents. | Strongly favors the equatorial conformation for the large 4-fluorophenyl group to avoid 1,3-diaxial interactions. |

| Torsional Strain | Strain due to eclipsing bonds. The chair conformation minimizes this. | The chair conformation is the ground state; analysis focuses on the substituent's orientation. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups (e.g., charge-dipole, dipole-dipole). | The interaction between the C-F dipole on the phenyl ring and the piperidine ring can influence the rotational position of the phenyl group. |

| Hyperconjugation | Stabilizing interactions from the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital (e.g., σ -> σ*). | Can contribute to the overall stability of a given conformer, sometimes favoring gauche or axial arrangements for electronegative substituents. |

| Solvation Effects | The interaction of the molecule with the surrounding solvent, which can stabilize more polar conformers. researchgate.net | In polar solvents, conformers with a higher molecular dipole moment will be preferentially stabilized. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily using DFT, are employed to investigate the electronic properties of this compound, which are fundamental to its reactivity and molecular interactions. By solving approximations of the Schrödinger equation, these methods provide detailed information on electron distribution and orbital energies.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the molecule's surface. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the area around the fluorine atom and the nitrogen lone pair would be expected to show negative potential, while the N-H proton would show a positive potential.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. This helps quantify the electron distribution and identify polar bonds, which are important for forming intermolecular interactions like hydrogen bonds. Studies on similar piperidine derivatives have shown that partial charges on the van der Waals surface are important descriptors for biological activity. nih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; likely localized on the nitrogen atom and the electron-rich phenyl ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; likely associated with the antibonding orbitals of the aromatic system. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions with binding partners or solvents. |

| MEP Surface | A map of the electrostatic potential on the electron density surface. | Visually identifies sites for non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. |

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for hypothesizing how a molecule like this compound might interact with a biological target.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using a scoring function, the docking algorithm (e.g., AutoDock Vina) systematically samples numerous positions and orientations of the ligand within the protein's binding site. researchgate.netijsrset.com

Analysis: The resulting poses are ranked based on a score that estimates the binding affinity (typically in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen bonds: (e.g., with the piperidine N-H group as a donor or the nitrogen/fluorine as an acceptor).

Pi-stacking or Pi-cation interactions: Involving the 4-fluorophenyl ring.

Hydrophobic interactions: With nonpolar residues in the binding pocket.

For 3-phenylpiperidine (B1330008) derivatives, docking studies have been crucial in understanding their interactions with targets like the β-catenin/BCL9 interface and sigma receptors. nih.govnih.gov For example, a study on sigma receptor ligands found that a 4-fluorophenyl substituent could significantly alter the binding orientation and reduce affinity compared to an unsubstituted analog. nih.gov

Table 3: Illustrative Example of a Molecular Docking Analysis

| Parameter | Description | Example Finding for a Piperidine Ligand |

| Target Protein | The biological macromolecule of interest (e.g., an enzyme or receptor). | Sigma-1 Receptor (S1R) nih.gov |

| Docking Software | The program used to perform the simulation. | AutoDock Vina researchgate.netijsrset.com |

| Binding Site | The specific pocket or groove on the protein where the ligand binds. | The active site defined by a co-crystallized ligand. |

| Binding Affinity | The calculated score representing the predicted strength of the interaction. | -8.5 kcal/mol |

| Key Interactions | Specific non-covalent bonds stabilizing the complex. | Hydrogen bond between piperidine N-H and ASP120; π-π stacking between the phenyl ring and TYR173. |

Prediction of Spectroscopic Properties and Chiroptical Analysis

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. By calculating these properties for a proposed structure, one can compare them to experimental spectra to confirm the structure's identity and conformation.

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts (¹H, ¹³C) and spin-spin coupling constants (J-couplings) of a molecule. For fluorinated compounds, predicting ¹⁹F NMR parameters and through-space or through-bond J(H-F) couplings is particularly valuable for confirming stereochemistry and conformational preferences. researchgate.net

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated. These computed frequencies are often scaled by a factor to correct for approximations in the theory and anharmonicity, allowing for a direct comparison with experimental data.

For a chiral molecule like this compound, chiroptical spectroscopy is essential.

Chiroptical Analysis: Theoretical calculations can predict the Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. These techniques measure the differential absorption of left and right circularly polarized light. By comparing the predicted spectrum of the (R)-enantiomer to the experimental spectrum, the absolute configuration of a synthesized compound can be unequivocally determined. This is crucial as enantiomers often have drastically different pharmacological effects. Studies on other chiral piperidine-containing molecules have successfully used chiroptical methods to elucidate their absolute configuration and conformational details. rsc.org

Table 4: Computationally Predicted Spectroscopic Properties

| Spectroscopy Type | Predicted Parameters | Purpose |

| NMR | Chemical Shifts (δ), Coupling Constants (J) | Structure verification, conformational analysis (e.g., via Karplus equation for dihedral angles). |

| IR/Raman | Vibrational Frequencies (cm⁻¹), Intensities | Identification of functional groups, comparison with experimental spectra for structure confirmation. |

| ECD/VCD | Cotton Effects, Rotational Strengths | Determination of absolute configuration (R/S), analysis of solution-phase conformation. |

In Silico Approaches for Compound Design and Optimization

The ultimate goal of many computational studies is to guide the design of new molecules with improved properties. In silico approaches allow for the virtual screening and optimization of derivatives of a lead compound like this compound before committing to costly and time-consuming chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical features of a series of compounds and their biological activity. nih.gov Descriptors used in these models can be derived from computational calculations, including steric parameters (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic values (e.g., logP). A robust QSAR model can predict the activity of novel, unsynthesized analogs.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov A pharmacophore model for a specific target can be used to screen large virtual libraries for new scaffolds or to guide the modification of an existing lead to better match the model.

Structure-Based Drug Design: Using information from molecular docking (Section 5.3), medicinal chemists can rationally design modifications to the this compound scaffold. For example, if docking reveals an empty hydrophobic pocket near the ligand, a substituent could be added to fill it, potentially increasing binding affinity. This iterative cycle of design, docking, and analysis accelerates the optimization of potency and selectivity. researchgate.net

ADMET Prediction: Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.netijsrset.com Early prediction of poor drug-like properties (e.g., low oral bioavailability, high toxicity) allows researchers to prioritize compounds with a higher likelihood of success in later developmental stages.

Table 5: Workflow for In Silico Compound Optimization

| Step | Method(s) | Objective |

| 1. Lead Identification | High-Throughput Screening, Fragment Screening | Identify a starting compound, e.g., this compound. |

| 2. Target Interaction Analysis | Molecular Docking, Molecular Dynamics | Understand how the lead compound binds to its biological target. |

| 3. Virtual Library Design | Combinatorial Enumeration | Create a set of virtual analogs by making systematic modifications to the lead scaffold. |

| 4. Property Prediction | QSAR, Docking, ADMET Models | Computationally evaluate the virtual library for predicted activity, binding affinity, and drug-like properties. |

| 5. Prioritization & Synthesis | Data Analysis and Visualization | Select the most promising virtual hits for chemical synthesis and subsequent experimental testing. |

Advanced Analytical Methods for Characterization of R 3 4 Fluorophenyl Piperidine in Research

Chromatographic Techniques for Stereoisomeric Purity and Resolution

Chromatographic methods are indispensable for separating enantiomers and assessing the stereoisomeric purity of (R)-3-(4-Fluorophenyl)piperidine.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs) are the premier methods for the direct enantiomeric separation of chiral compounds like 3-(4-Fluorophenyl)piperidine (B1593281) derivatives. eijppr.comuta.edu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com Differences in the stability of these complexes lead to different retention times, allowing for the resolution of the enantiomers. eijppr.com

Commonly used CSPs for the resolution of piperidine (B6355638) derivatives include those based on cellulose, such as Chiralcel OD and Chiralcel OJ. nih.gov The choice of the mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to reversed-phase (e.g., acetonitrile/buffer) and supercritical fluids (e.g., CO2/methanol), significantly influences the separation efficiency. nih.gov For instance, the WhelkoShell column has demonstrated high effectiveness in separating a wide array of related compounds. nih.gov SFC, in particular, is gaining traction as a greener and versatile alternative to traditional LC for chiral separations. nih.govchromatographyonline.com

Table 1: Exemplary Chiral HPLC/SFC Separation Parameters

| Parameter | HPLC | SFC |

| Column | Chiralcel OD, Chiralcel OJ | WhelkoShell, Viridis HSS C18 SB |

| Mobile Phase | Hexane/Ethanol (80/20 v/v) | CO₂/Methanol (80/20 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV (210, 254, 280 nm) | MS, UV |

This table presents typical starting conditions for method development and may require optimization for specific applications.

An alternative to direct enantiomeric separation involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physical properties and can be separated using standard, non-chiral chromatography techniques. For instance, the formation of diastereomeric salt complexes with (S)-Mosher acid has been used to analyze related piperidine structures. researchgate.net The resulting diastereomers can then be separated by conventional chromatography, and the original enantiomers can be recovered by cleaving the derivatizing agent. Another approach involves derivatization with reagents like N-(4-aminophenyl)piperidine to enhance detection in SFC-MS analysis. nih.gov

Spectroscopic Characterization (NMR, IR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The chemical shifts and coupling constants of the piperidine ring protons can help determine the relative stereochemistry and conformation of the molecule. researchgate.netderpharmachemica.com For example, the coupling constants between adjacent protons can distinguish between axial and equatorial substituents on the piperidine ring. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H bond (in the case of a secondary amine), C-H bonds, and the C-F bond of the fluorophenyl group can be observed. derpharmachemica.comnist.gov

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. derpharmachemica.comgovinfo.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. nih.gov

Table 2: Key Spectroscopic Data for 3-(4-Fluorophenyl)piperidine Derivatives

| Technique | Key Observables |

| ¹H NMR | Chemical shifts and coupling constants of piperidine and phenyl protons. |

| ¹³C NMR | Chemical shifts of carbon atoms in the piperidine and fluorophenyl rings. |

| IR (cm⁻¹) | N-H stretch (secondary amine), C-H (aliphatic and aromatic), C-F stretch. |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight. |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. wikipedia.org By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, unequivocally establishing the (R) or (S) configuration at the chiral centers. wikipedia.orgmdpi.com The crystal structure also provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com For instance, the hydrochloride salt of a related compound was crystallized and its (3S,4R) configuration was confirmed by single-crystal X-ray diffraction.

Circular Dichroism (CD) Spectroscopy for Chiroptical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum-chemical calculations. researchgate.net Vibrational Circular Dichroism (VCD), an infrared analogue of CD, is particularly sensitive to the conformational and configurational details of chiral molecules. researchgate.netacs.org VCD has been successfully applied to study the solution structures of related 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine derivatives, confirming their absolute configuration and predominant conformations. researchgate.netacs.org

Future Research Directions and Unexplored Avenues for R 3 4 Fluorophenyl Piperidine

Development of Novel Asymmetric Catalytic Systems for (R)-3-(4-Fluorophenyl)piperidine Synthesis

The synthesis of enantiomerically pure 3-arylpiperidines, such as this compound, remains a significant challenge in medicinal chemistry. Traditional methods often involve lengthy synthetic sequences, stoichiometric chiral auxiliaries, or resolution of racemic mixtures, which are inefficient and costly. snnu.edu.cn Consequently, a major future direction is the development of broadly applicable and highly efficient asymmetric catalytic systems.

A promising and recently explored avenue is the use of rhodium-catalyzed asymmetric reactions. nih.govacs.org Researchers have demonstrated a cross-coupling approach to access enantioenriched 3-substituted piperidines starting from pyridine (B92270) and sp²-hybridized boronic acids. snnu.edu.cnusc.edu The key step in this process is a Rh-catalyzed asymmetric reductive Heck reaction of an aryl boronic acid with a protected dihydropyridine (B1217469) intermediate, which furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.org A subsequent reduction step then yields the desired chiral piperidine (B6355638). nih.govacs.orgsemanticscholar.org This strategy bypasses the difficulties of direct pyridine functionalization by using a stepwise dearomatization/cross-coupling sequence. acs.orgsemanticscholar.org

Future work will likely focus on expanding the catalyst portfolio beyond rhodium. Exploring other transition metals (e.g., palladium, iridium, copper) with novel chiral ligands could lead to alternative pathways with different substrate scopes or improved cost-effectiveness. Furthermore, the development of organocatalytic systems for the asymmetric synthesis of 3-arylpiperidines presents a compelling metal-free alternative, aligning with the principles of green chemistry. The ultimate goal is to establish a range of catalytic methods that allow for the predictable and selective synthesis of this compound and its analogues from simple, readily available starting materials.

| Catalyst System | Reaction Type | Key Intermediate | Key Features | Potential Application |

|---|---|---|---|---|

| Rhodium complex with a chiral diphosphine ligand | Asymmetric Reductive Heck Reaction / Carbometalation | Phenyl pyridine-1(2H)-carboxylate | High enantioselectivity (ee); Broad functional group tolerance; Operates on gram scale. | Direct synthesis of precursors to (R)-3-(aryl)piperidines. |

Exploration of New Chemical Transformations Leveraging the Piperidine Core

Once the chiral this compound core is synthesized, its strategic functionalization is crucial for generating diverse libraries of potential drug candidates. Future research will heavily invest in exploring novel chemical transformations that can selectively modify the piperidine ring.

A key area of development is the site-selective C-H functionalization of the piperidine scaffold. nih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new substituents at various positions (C2, C4, etc.), which is synthetically elegant and efficient. nih.govacs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce groups at the C2 and C4 positions of the piperidine ring. nih.gov

Another unexplored avenue is the diastereoselective functionalization of the existing stereocenter. For instance, diastereoselective lithiation followed by trapping with an electrophile could install a second substituent in a controlled manner, leading to complex, highly substituted piperidine structures. nih.govrsc.orgwhiterose.ac.uk Furthermore, developing novel ring-opening or ring-expansion reactions could transform the piperidine core into other valuable heterocyclic systems, dramatically increasing the structural diversity accessible from a single chiral building block. The development of such transformations would provide medicinal chemists with a powerful toolkit to fine-tune the pharmacological profile of this compound-based compounds.

Advanced Computational Simulations for Predicting Biological Activity

To streamline the drug discovery process and reduce reliance on expensive and time-consuming high-throughput screening, advanced computational methods are becoming indispensable. For this compound and its derivatives, in silico techniques offer a powerful means to predict biological activity and guide synthetic efforts toward the most promising molecules. clinmedkaz.org

Future research will increasingly integrate computational workflows that combine several techniques. nih.govrsc.org Molecular docking studies can predict the binding orientation and affinity of novel derivatives within the active site of a specific biological target, such as a receptor or enzyme. nih.govnih.gov Following docking, molecular dynamics (MD) simulations can be employed to analyze the stability of the ligand-protein complex over time, revealing key interactions and conformational changes that are critical for biological function. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be trained on existing data to predict the activity of virtual compounds before they are synthesized. Web-based platforms like SwissTargetPrediction can forecast potential protein targets for a novel compound based on structural similarity to known ligands, while tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of pharmacological effects. clinmedkaz.org The application of these predictive models will allow researchers to prioritize the synthesis of compounds with the highest probability of desired biological activity, accelerating the development of new therapeutics based on the this compound scaffold.

| Computational Method | Purpose | Information Gained |

|---|---|---|

| Molecular Docking | Predicts the preferred binding mode of a ligand to a target protein. | Binding affinity (scoring), orientation, and key intermolecular interactions (e.g., hydrogen bonds). |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the ligand-protein complex over time. | Stability of binding pose, conformational flexibility, role of solvent, and frequency of specific interactions. |

| Target Prediction (e.g., SwissTargetPrediction) | Identifies likely biological targets for a novel compound. | A ranked list of potential protein targets, guiding experimental assays. |

| Activity Spectrum Prediction (e.g., PASS) | Forecasts the probable biological activities of a molecule. | A spectrum of potential pharmacological effects, side effects, and mechanisms of action. |

Integration of this compound into Complex Polycyclic Systems

The this compound moiety is a valuable building block, but its true synthetic potential can be realized by integrating it into larger, more structurally complex polycyclic and heterocyclic systems. Such complex scaffolds are common in natural products and often exhibit potent and selective biological activities.

A significant future direction involves using the piperidine ring as a foundation for constructing fused or bridged ring systems. Annulation reactions, where a new ring is built onto the existing piperidine core, are a powerful strategy. For example, a reaction sequence involving functionalization of the piperidine nitrogen and a subsequent intramolecular cyclization onto the C2 or C4 position could generate novel bicyclic structures. The development of intramolecular C-H activation or cycloaddition reactions starting from suitably functionalized this compound derivatives would provide elegant pathways to these complex architectures.

Another approach involves the transformation of the piperidine ring itself. For instance, studies on related saturated heterocycles have shown that N-aminopiperidines can undergo oxidative dimerization to form complex cyclic tetrazines. acs.org Exploring such unique reactivity with derivatives of this compound could lead to the discovery of entirely new classes of polycyclic compounds. By embedding the chiral 3-arylpiperidine motif within a more rigid and topologically diverse framework, researchers can explore new regions of chemical space and potentially develop compounds with novel mechanisms of action and improved pharmacological properties.

Q & A

Q. How can conflicting reports on the neuroprotective vs. neurotoxic effects of this compound be resolved?

- Answer : Context-dependent effects may arise from concentration thresholds or off-target interactions. Strategies include:

- Dose-response curves : Establish biphasic effects (e.g., neuroprotection at low doses vs. toxicity at high doses).

- Receptor profiling : Compare affinity for 5-HT vs. σ receptors ().

- Transcriptomic analysis : Identify upregulated pathways (e.g., CHOP in ) under toxic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.